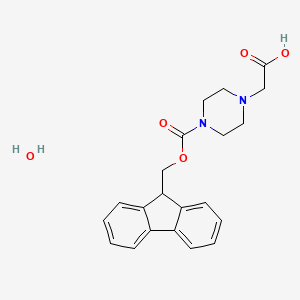

4-Fmoc-1-piperazineacetic acid hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fmoc-1-piperazineacetic acid hydrate, with a purity of ≥97.0%, is a compound widely used in the field of peptide synthesis. It is known for its role as a building block in the synthesis of various peptides and proteins. The compound has the molecular formula C21H22N2O4 · xH2O and a molecular weight of 366.41 (anhydrous basis) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fmoc-1-piperazineacetic acid hydrate typically involves the reaction of 4-Fmoc-piperazine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity. The reaction conditions often include the use of solvents such as dichloromethane or methanol, and the reaction is typically conducted at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or chromatography techniques to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-Fmoc-1-piperazineacetic acid hydrate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of Fmoc-protected derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Aplicaciones Científicas De Investigación

Peptide Synthesis

4-Fmoc-1-piperazineacetic acid hydrate is extensively used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection during synthesis, facilitating the construction of complex peptide sequences .

Drug Development

The compound plays a crucial role in developing peptide-based pharmaceuticals. Its derivatives are often explored for their therapeutic potential against various diseases, including cancer and metabolic disorders .

Biochemical Studies

In biochemical research, this compound aids in studying protein interactions and functions by providing a means to synthesize modified peptides that can mimic natural substrates or inhibitors .

Industrial Applications

In the industrial sector, this compound is used in producing peptide-based materials, which are utilized in various applications such as drug delivery systems and biomaterials .

Case Study 1: Peptide Therapeutics

A study demonstrated that peptides synthesized using this compound exhibited enhanced stability and bioactivity compared to traditional peptides. These peptides showed promising results in preclinical models for treating metabolic disorders .

Case Study 2: Anticancer Agents

Research highlighted the use of this compound in synthesizing cyclic peptides that target specific cancer cell receptors. The resulting peptides showed improved selectivity and lower toxicity compared to conventional chemotherapeutics .

Mecanismo De Acción

The mechanism of action of 4-Fmoc-1-piperazineacetic acid hydrate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the piperazine ring, preventing unwanted reactions during the synthesis process. The compound interacts with various molecular targets and pathways involved in peptide bond formation, ensuring the selective and efficient synthesis of peptides .

Comparación Con Compuestos Similares

Similar Compounds

4-Fmoc-piperazin-1-ylacetic acid: This compound is similar in structure and function to 4-Fmoc-1-piperazineacetic acid hydrate, but it lacks the hydrate component.

Fmoc-4-carboxymethyl-piperazine: Another related compound, used in similar applications in peptide synthesis.

Uniqueness

This compound stands out due to its high purity (≥97.0%) and its role as a versatile building block in peptide synthesis. Its ability to protect the amino group during synthesis makes it a valuable tool in the development of complex peptides and proteins .

Actividad Biológica

4-Fmoc-1-piperazineacetic acid hydrate is a compound significant in peptide synthesis, primarily recognized for its role as a protecting group. This article delves into its biological activity, mechanisms of action, and applications in scientific research and medicine.

- Molecular Formula : C21H22N2O4 · xH2O

- Molecular Weight : 366.41 (anhydrous basis)

- Purity : ≥97.0%

- CAS Number : 180576-05-0

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-Fmoc-piperazine with acetic acid under controlled conditions using solvents like dichloromethane or methanol. This process ensures high purity and yield through methods such as crystallization or chromatography .

The biological activity of this compound is primarily linked to its function in peptide synthesis. The Fmoc group protects the amino group of the piperazine ring, preventing unwanted reactions during synthesis. This protective mechanism is crucial for maintaining the integrity and functionality of peptides during their assembly.

Interaction with Biological Targets

Research indicates that compounds similar to this compound can interact with various molecular targets, modulating biological pathways relevant to drug development and therapeutic applications. For instance, studies have shown that related peptides can influence lipid metabolism and gastrointestinal functions through mechanisms involving intracellular signaling pathways such as cyclic guanosine monophosphate (cGMP) regulation .

Applications in Research

This compound is extensively utilized in various scientific fields:

- Peptide Synthesis : It serves as a critical building block in synthesizing peptides, facilitating studies on protein structure and function.

- Drug Development : The compound aids in developing peptide-based drugs, contributing to advancements in biomedical research.

- Therapeutic Applications : Its role in synthesizing novel pharmaceuticals positions it as a valuable tool for discovering new treatments for diseases such as obesity, diabetes, and cancer .

Study on Lipid Metabolism Disorders

A study examined the effects of peptide analogs derived from compounds like this compound on lipid metabolism disorders. Results indicated that these peptides could significantly reduce free fatty acid levels in adipocytes by over 90% compared to control groups, demonstrating potential therapeutic benefits for metabolic diseases .

Peptide-Based Drug Development

In another case study, researchers utilized this compound to synthesize a novel peptide that exhibited promising anti-cancer properties. The synthesized peptide showed efficacy in inhibiting tumor growth in preclinical models, highlighting the compound's relevance in cancer therapy .

Comparison with Similar Compounds

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| 4-Fmoc-piperazin-1-ylacetic acid | High | Lacks hydrate component |

| Fmoc-4-carboxymethyl-piperazine | Moderate | Used similarly in peptide synthesis |

Uniqueness of this compound

This compound stands out due to its high purity and versatility as a building block in peptide synthesis. Its protective capabilities during synthesis make it particularly valuable for developing complex peptides and proteins.

Propiedades

IUPAC Name |

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4.H2O/c24-20(25)13-22-9-11-23(12-10-22)21(26)27-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,19H,9-14H2,(H,24,25);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKYLQKTKJFMNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.